

# BR351 safety and toxicity profile in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025



## **BR351: A Preclinical Safety and Toxicity Profile**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical safety and toxicity information for **BR351**. Data on **BR351** is limited in the public domain. Therefore, information from its parent compound, allopregnanolone, is included to provide a broader context for its potential safety profile. This document is intended for informational purposes for research and drug development professionals and is not a substitute for comprehensive regulatory safety assessments.

### Introduction

**BR351**, a synthetic O-allyl analog of allopregnanolone, is a neuroactive steroid being investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders. As with any novel therapeutic candidate, a thorough understanding of its preclinical safety and toxicity profile is paramount for guiding further development and ensuring potential clinical safety. This technical guide provides a consolidated overview of the available preclinical data on **BR351** and its parent compound, allopregnanolone, with a focus on key safety and toxicity endpoints.

## **General Toxicity Profile**



Based on the available Material Safety Data Sheet (MSDS), **BR351** is classified with the following hazards:

- Acute Oral Toxicity: Category 4 (Harmful if swallowed).
- Aquatic Toxicity: Acute Category 1 and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).

This initial classification suggests that while **BR351** may have moderate acute oral toxicity, its primary hazard from a chemical handling and environmental perspective is its high toxicity to aquatic organisms.

## **Quantitative Toxicity Data**

Detailed quantitative preclinical toxicology data for **BR351** is not extensively available in the public literature. The following table summarizes the available information and includes data for the parent compound, allopregnanolone, to provide context.

| Test Article         | Study Type               | Species      | Route of<br>Administratio<br>n | Key Findings                                           | Citation |
|----------------------|--------------------------|--------------|--------------------------------|--------------------------------------------------------|----------|
| BR351                | Hazard<br>Classification | -            | Oral                           | Acute Toxicity, Category 4 (Harmful if swallowed)      | [1]      |
| BR351                | Hazard<br>Classification | -            | -                              | Aquatic Toxicity, Acute Category 1, Chronic Category 1 | [1]      |
| Allopregnanol<br>one | Sedation<br>Assessment   | Rat (female) | Intravenous                    | NOAEL: 0.5<br>mg/kg; MTD:<br>2 mg/kg                   | [2]      |



NOAEL: No Observable Adverse Effect Level MTD: Maximum Tolerated Dose

## **Experimental Protocols**

Detailed experimental protocols for the preclinical safety assessment of **BR351** are not publicly available. However, standard methodologies for key toxicology studies that would be required for regulatory submission are described below.

## **Acute Toxicity (LD50) Study**

Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

#### Methodology:

- Animal Species: Typically conducted in two mammalian species (e.g., rat and mouse).
- Groups: Animals are divided into several groups, including a control group (vehicle only) and at least three dose groups of the test article.
- Administration: The test article is administered via the intended clinical route (e.g., oral, intravenous, intraperitoneal).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 value is calculated using appropriate statistical methods.

## **Repeat-Dose Toxicity Study**

Objective: To evaluate the toxic effects of a substance after repeated administration over a defined period (e.g., 28 or 90 days).

#### Methodology:

• Animal Species: Conducted in at least two species, one rodent and one non-rodent.



- Groups: Multiple dose groups and a control group. A recovery group may be included to assess the reversibility of any toxic effects.
- Administration: Daily administration of the test article for the duration of the study.
- Monitoring: Includes regular monitoring of clinical signs, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and toxicokinetics.
- Pathology: At the end of the study, a full necropsy is performed, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.

## **Genotoxicity Assays**

Objective: To assess the potential of a substance to cause damage to genetic material.

#### Standard Battery:

- Ames Test (Bacterial Reverse Mutation Assay):
  - Principle: Uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. The assay measures the ability of the test article to induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.
  - Procedure: The bacterial strains are exposed to the test article at various concentrations, with and without a metabolic activation system (S9 mix). The number of revertant colonies is then counted.
- In Vitro Mammalian Cell Cytogenetic Assay (e.g., Chromosomal Aberration Test): Assesses the ability of a test article to induce structural chromosomal damage in cultured mammalian cells.
- In Vivo Mammalian Erythrocyte Micronucleus Test: Evaluates chromosomal damage or damage to the mitotic apparatus in erythroblasts of treated animals (usually rodents) by measuring the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood.



## **Safety Pharmacology**

Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

#### Core Battery:

- Central Nervous System (CNS): Evaluation of effects on behavior, motor activity, coordination, and body temperature (e.g., using a Functional Observational Battery or Irwin test).
- Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained animal model (e.g., telemetered dogs or non-human primates). An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
- Respiratory System: Evaluation of effects on respiratory rate, tidal volume, and minute volume.

## **Signaling Pathways and Mechanism of Action**

**BR351** is an analog of allopregnanolone, a known positive allosteric modulator of the GABA-A receptor. Therefore, its primary mechanism of action is expected to involve the enhancement of GABAergic neurotransmission. The following diagram illustrates this proposed pathway.



Click to download full resolution via product page



Proposed mechanism of action for **BR351** at the GABA-A receptor.

## Experimental Workflow for Preclinical Safety Assessment

The following diagram outlines a typical workflow for the preclinical safety and toxicity assessment of a novel therapeutic candidate like **BR351**.



Click to download full resolution via product page

A generalized workflow for preclinical safety and toxicity studies.

## Conclusion

The available data on the preclinical safety and toxicity of **BR351** is currently limited. The primary information points to moderate acute oral toxicity and significant aquatic toxicity. As a neuroactive steroid analog of allopregnanolone, a key safety consideration will be its effects on



the central nervous system, particularly sedation, which has been characterized for the parent compound. A comprehensive preclinical safety evaluation, following standard regulatory guidelines, will be necessary to fully characterize the risk profile of **BR351** and to support its potential advancement into clinical development. This would include a full battery of genotoxicity assays, repeat-dose toxicity studies in both rodent and non-rodent species, and a core battery of safety pharmacology studies. Researchers and drug developers should proceed with caution, taking into account the known hazards and the gaps in the current safety database.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BR351|960113-85-3|MSDS [dcchemicals.com]
- 2. Allopregnanolone Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BR351 safety and toxicity profile in preclinical models].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11930422#br351-safety-and-toxicity-profile-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com